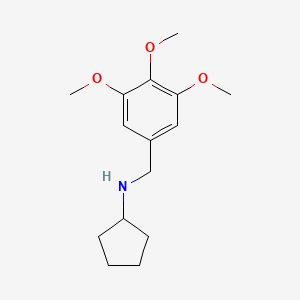

N-(3,4,5-trimethoxybenzyl)cyclopentanamine

Description

Historical Context of Related Trimethoxybenzyl and Cyclopentanamine Chemical Scaffolds

The foundational components of N-(3,4,5-trimethoxybenzyl)cyclopentanamine, the trimethoxybenzyl and cyclopentanamine scaffolds, have independently carved out significant niches in the history of chemical and pharmaceutical sciences.

The trimethoxyphenyl moiety , particularly the 3,4,5-trimethoxy substitution pattern, is a well-known pharmacophore found in a variety of biologically active compounds. bohrium.comnih.gov This structural motif is a key feature of several natural products and synthetic molecules with diverse therapeutic applications. Historically, the trimethoxybenzene structure has been associated with compounds targeting the central nervous system (CNS). nih.gov For instance, mescaline, a naturally occurring psychedelic protoalkaloid, features a 3,4,5-trimethoxyphenethylamine skeleton. In more contemporary medicinal chemistry, the 3,4,5-trimethoxyphenyl group is often incorporated into the design of novel therapeutic agents, including anticancer agents that target tubulin polymerization. nih.govresearchgate.net The presence of the three methoxy (B1213986) groups can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

The cyclopentanamine scaffold , a cyclic amine, is another important structural unit in medicinal chemistry. The cyclopentane ring is a common feature in a wide range of natural products and has been recognized as a "privileged scaffold" in drug discovery. nih.gov Its conformational flexibility allows it to interact with biological targets in a three-dimensionally specific manner. Early research into cyclopentanamine derivatives explored their potential as sympathomimetic agents. Over the years, this scaffold has been incorporated into compounds targeting a variety of receptors and enzymes. For example, certain N-substituted cycloalkylamines have been investigated as norepinephrine reuptake inhibitors for the treatment of disorders like depression and ADHD. nih.gov The synthesis of derivatives of cyclopentanone, a precursor to cyclopentanamine, has also been a subject of interest for their potential biological activities.

The historical development of these two scaffolds suggests that their combination in a single molecule, as seen in this compound, could yield compounds with interesting and potentially valuable biological properties, particularly in the realm of neuroscience and oncology.

Significance of this compound in Contemporary Chemical Synthesis and Discovery Research

In the context of modern chemical synthesis, this compound serves as a valuable building block and a target for the development of novel bioactive molecules. The synthesis of such N-benzyl cyclopentanamine analogs can typically be achieved through reductive amination of cyclopentanone with 3,4,5-trimethoxybenzylamine or by the condensation of 3,4,5-trimethoxybenzyl chloride with cyclopentanamine. nih.gov

The significance of this compound in discovery research lies in the potential for synergistic or novel pharmacological activities arising from the combination of its two key structural features. The 3,4,5-trimethoxyphenyl group is known to be crucial for the activity of many tubulin polymerization inhibitors. researchgate.net By attaching this group to a cyclopentanamine scaffold, researchers can explore new chemical space and potentially develop novel anticancer agents.

The compound is available commercially as a research chemical, which facilitates its use in the synthesis of more complex molecules and in screening for biological activity. synblock.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 418778-32-2 |

| Molecular Formula | C15H23NO3 |

| Molecular Weight | 265.35 g/mol |

| MDL Number | MFCD01468961 |

Data sourced from chemical supplier information. synblock.com

Overview of Current Research Landscape for this compound

The current research landscape for this compound itself is not extensively populated with dedicated studies. A search of academic and patent literature does not reveal a significant volume of research focused specifically on this molecule. However, the broader context of related compounds provides a strong rationale for its continued investigation.

Research on compounds containing the 3,4,5-trimethoxyphenyl group remains an active area, with numerous studies exploring new derivatives for various therapeutic indications, particularly as anticancer agents. nih.govresearchgate.net Similarly, the development of novel cyclopentanamine derivatives for CNS disorders and other conditions is an ongoing effort in medicinal chemistry. nih.gov

A notable study on a related compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, demonstrated its activity as a peripheral dopamine blocking agent, highlighting the potential for this class of compounds to interact with neurotransmitter systems. nih.gov While the substitution pattern of the methoxy groups is different, this finding suggests that N-benzylcyclopentanamine derivatives can possess significant biological activity.

The lack of extensive, specific research on this compound may indicate that it is a relatively new or underexplored area of investigation. It represents a synthetically accessible molecule that sits at the intersection of two historically important pharmacophores. As such, it holds potential for future discovery research, and its biological activity profile warrants further investigation. The availability of this compound as a research chemical may spur new studies into its potential therapeutic applications. synblock.com

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMOQGSLWYTQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349441 | |

| Record name | N-(3,4,5-trimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418778-32-2 | |

| Record name | N-(3,4,5-trimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3,4,5 Trimethoxybenzyl Cyclopentanamine

Retrosynthetic Analysis of N-(3,4,5-trimethoxybenzyl)cyclopentanamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in devising a logical synthetic plan.

Identification of Key Disconnections and Strategic Bonds

The most logical retrosynthetic disconnection for this compound involves the cleavage of the benzylic carbon-nitrogen (C-N) bond. This is a common and effective strategy for the synthesis of N-benzyl amines. This disconnection simplifies the molecule into two key precursors: a carbonyl compound and a primary amine.

This disconnection leads to two primary synthons: a 3,4,5-trimethoxybenzyl cation equivalent and a cyclopentylaminyl anion equivalent. These synthons, in turn, correspond to readily available or easily synthesizable starting materials.

Analysis of Precursor Identification and Availability

The retrosynthetic analysis points to two main precursors:

3,4,5-Trimethoxybenzaldehyde (B134019): This aromatic aldehyde serves as the electrophilic component, providing the trimethoxybenzyl group. It is a known compound and can be synthesized from various simpler starting materials.

Cyclopentylamine (B150401): This cyclic primary amine acts as the nucleophilic component. It is a commercially available reagent.

The availability of these precursors makes the proposed retrosynthetic route a viable and practical approach for the synthesis of the target molecule.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be employed to construct this compound.

Reductive Amination Strategies for Benzyl (B1604629) Amine Formation

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the initial formation of an imine from the reaction of an aldehyde or ketone with a primary amine, followed by the in-situ reduction of the imine to the corresponding secondary amine. wikipedia.orgnih.gov

In the context of synthesizing this compound, 3,4,5-trimethoxybenzaldehyde is reacted with cyclopentylamine. The reaction proceeds through the formation of an N-(3,4,5-trimethoxybenzylidene)cyclopentanamine intermediate (a Schiff base), which is then reduced.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent. nih.gov

Sodium cyanoborohydride (NaBH₃CN): Particularly effective for reductive aminations as it is stable in mildly acidic conditions and selectively reduces the protonated imine. acs.org

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). mdpi.com

The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature. nih.gov

Table 1: Reductive Amination Reaction Parameters

| Parameter | Description |

|---|---|

| Aldehyde | 3,4,5-Trimethoxybenzaldehyde |

| Amine | Cyclopentylamine |

| Reducing Agents | Sodium borohydride, Sodium cyanoborohydride, H₂/Pd-C |

| Solvents | Ethanol, Methanol |

| Temperature | Room Temperature |

Alternative Coupling Reactions and N-Alkylation Approaches

An alternative to reductive amination is the direct N-alkylation of cyclopentylamine with a suitable 3,4,5-trimethoxybenzyl electrophile. A common choice for the electrophile is 3,4,5-trimethoxybenzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of cyclopentylamine attacks the benzylic carbon, displacing the chloride leaving group.

This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction. chemicalforums.com The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA). chemicalforums.comresearchgate.net Solvents can range from polar protic solvents like ethanol to aprotic solvents like dichloromethane (B109758) (DCM). chemicalforums.com

Table 2: N-Alkylation Reaction Parameters

| Parameter | Description |

|---|---|

| Amine | Cyclopentylamine |

| Electrophile | 3,4,5-Trimethoxybenzyl chloride |

| Bases | Potassium carbonate, N,N-Diisopropylethylamine (DIEA) |

| Solvents | Ethanol, Dichloromethane (DCM), Acetonitrile (B52724) |

| Temperature | Room temperature to reflux |

Multi-Step Synthesis Pathways from Simpler Precursors

The key precursor, 3,4,5-trimethoxybenzaldehyde, can be synthesized from simpler, more readily available starting materials through multi-step pathways. Two common starting materials are vanillin (B372448) and p-cresol (B1678582).

Synthesis from Vanillin:

A common route starts with the bromination of vanillin to yield 5-bromovanillin. mdma.ch This is followed by a copper-catalyzed methoxylation to replace the bromine and hydroxyl groups with methoxy (B1213986) groups, forming syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). mdma.cherowid.org The final step is the methylation of the remaining hydroxyl group to afford 3,4,5-trimethoxybenzaldehyde. mdma.ch

Synthesis from p-Cresol:

An alternative pathway begins with the bromination of p-cresol to produce 3,5-dibromo-4-hydroxybenzaldehyde. erowid.orgmdma.ch Similar to the vanillin route, a copper-catalyzed methoxylation is then employed to replace the bromine atoms with methoxy groups, yielding syringaldehyde. erowid.orgmdma.ch Finally, methylation of the hydroxyl group gives the desired 3,4,5-trimethoxybenzaldehyde. mdma.ch

Table 3: Multi-Step Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Bromination | Vanillin, Bromine, Acetic Acid |

| 2 | Methoxylation | 5-Bromovanillin, Sodium Methoxide, Copper(II) Chloride, DMF/Methanol |

| 3 | Methylation | Syringaldehyde, Dimethyl Sulfate, Sodium Hydroxide |

Optimization of Synthetic Pathways for this compound

The optimization of synthetic routes to this compound is a critical area of research, aiming to improve the economic viability and environmental footprint of its production. Key areas of focus include maximizing reaction yields, enhancing process efficiency, and achieving precise control over the stereochemical outcomes of the synthesis.

Yield Enhancement Studies and Process Efficiency

The primary route for synthesizing this compound is through the reductive amination of 3,4,5-trimethoxybenzaldehyde with cyclopentanamine. This process typically involves the formation of a Schiff base intermediate, which is then reduced to the final secondary amine. Yield enhancement studies focus on optimizing the conditions for both steps of this reaction.

Key parameters that are manipulated to improve yield and efficiency include the choice of reducing agent, solvent, temperature, and reaction time. For instance, while strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) are often preferred for their compatibility with a wider range of functional groups and improved safety profiles. The efficiency of the initial imine formation can be increased by the removal of water, often accomplished through the use of dehydrating agents or azeotropic distillation.

| Parameter | Condition | Impact on Yield/Efficiency | Rationale |

|---|---|---|---|

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High | Mild and selective, minimizes over-reduction and side reactions. Effective for one-pot reductive aminations. |

| Reducing Agent | H₂ with Pd/C Catalyst | Very High | Catalytic hydrogenation is highly efficient and produces water as the only byproduct, making it a clean method. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | High | Excellent solvents for reductive amination with borohydride reagents. |

| Solvent | Methanol or Ethanol | Moderate-High | Greener solvent choices, suitable for reductions with NaBH₄ and catalytic hydrogenation. |

| Catalyst (for imine formation) | Acid catalyst (e.g., acetic acid) | Increased Rate | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. jconsortium.com |

| Water Removal | Molecular Sieves | Increased Yield | Drives the equilibrium towards the formation of the imine intermediate, preventing its hydrolysis back to the starting materials. |

Process efficiency is further improved by adopting one-pot procedures where the aldehyde, amine, and reducing agent are combined in a single reaction vessel. This approach reduces the number of unit operations, minimizes waste from intermediate workups and purifications, and saves time and resources.

Stereochemical Control and Selectivity in Synthesis (e.g., Diastereoselectivity, Enantioselectivity)

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial for the synthesis of its chiral structural analogues, which may feature substituents on the cyclopentyl ring. In such cases, the reaction can produce multiple stereoisomers, and controlling the formation of the desired diastereomer or enantiomer is a significant synthetic challenge.

Diastereoselectivity: In the synthesis of substituted analogues, such as those with a chiral center on the cyclopentanamine ring, the approach of the nucleophilic imine to the reducing agent can be influenced by existing stereocenters. This can lead to a preference for one diastereomer over another. Studies on related systems have shown that the choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio (dr). For example, bulky reducing agents may exhibit higher facial selectivity due to steric hindrance. The formation of bicyclic lactams from β-enaminoesters has demonstrated that high diastereoselectivity can be achieved by controlling the approach of reagents to a less hindered face of an intermediate. nih.gov

Enantioselectivity: To produce a single enantiomer of a chiral analogue, asymmetric synthesis strategies are required. This can be achieved through several approaches:

Use of Chiral Substrates: Starting with an enantiomerically pure substituted cyclopentanamine.

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of the reaction, followed by its removal.

Chiral Catalysts: Employing a chiral catalyst, such as a transition metal complex with a chiral ligand, to catalyze the reduction of the imine or a related C=N bond, thereby favoring the formation of one enantiomer. The stereospecific synthesis of cyclobutanes from pyrrolidines highlights how stereochemical information can be retained throughout a reaction sequence to produce optically pure products. nih.gov

Optimizing these reactions often involves screening various bases, solvents, and temperatures to minimize epimerization and maximize diastereoselectivity. nih.gov

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. The goal is to reduce the environmental impact by using less hazardous solvents, renewable starting materials, and catalytic processes, and by minimizing waste.

Key green chemistry strategies applicable to this synthesis include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic compounds (VOCs) is a primary goal of green chemistry. The use of catalysts like indium(III) bromide (InBr₃) combined with surfactants has enabled similar amine syntheses to be carried out in water. rsc.org

Biocatalysis and Natural Catalysts: Employing enzymes or natural catalysts like β-cyclodextrin can offer high selectivity under mild, aqueous conditions. researchgate.net β-Cyclodextrin, a cyclic oligosaccharide, can act as a microreactor, encapsulating reactants and facilitating reactions in water, and it can often be recovered and reused. researchgate.net

Catalytic Hydrogenation: As mentioned, catalytic hydrogenation is an atom-economical method that uses hydrogen gas as the reductant and typically produces only water as a byproduct. The catalyst (e.g., Palladium on carbon) can often be filtered off and reused.

Energy Efficiency: Utilizing microwave irradiation instead of conventional heating can significantly shorten reaction times, leading to energy savings and potentially higher yields by minimizing thermal decomposition. mdpi.com

| Green Chemistry Principle | Application to Synthesis | Example/Rationale |

|---|---|---|

| Safer Solvents | Replacing chlorinated solvents (DCM, DCE) with ethanol, water, or 2-MeTHF. | Ethanol is a bio-based, less toxic solvent suitable for many reductions. mdpi.com |

| Catalysis | Using a recyclable catalyst instead of stoichiometric reagents. | Catalytic transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source with a Pd/C catalyst. |

| Atom Economy | Choosing reactions that incorporate most of the starting material atoms into the final product. | Direct reductive amination has higher atom economy than multi-step sequences involving protection/deprotection. |

| Waste Prevention | Developing one-pot syntheses to avoid waste from intermediate purification steps. | A one-pot reaction of 3,4,5-trimethoxybenzaldehyde, cyclopentanamine, and a reducing agent. |

Novel Synthetic Approaches to this compound and Structural Analogues

Beyond optimizing traditional methods, research is also directed towards developing entirely new synthetic routes that offer advantages in terms of efficiency, scope, and scalability.

Catalytic Methods in this compound Synthesis

Catalysis is at the forefront of modern synthetic chemistry. For the synthesis of this compound and its analogues, catalytic methods are primarily focused on the efficient formation of the crucial benzyl-nitrogen bond.

Catalytic Reductive Amination: This is the most direct catalytic method. It can be performed using heterogeneous catalysts like Pd/C, PtO₂, or Raney Nickel under a hydrogen atmosphere. Alternatively, homogeneous transfer hydrogenation using a catalyst and a hydrogen donor (e.g., isopropanol, formic acid) can be employed, avoiding the need for high-pressure hydrogen gas.

Lewis Acid Catalysis: Lewis acids can be used to catalyze the formation of the imine intermediate by activating the aldehyde carbonyl group. google.com This is particularly useful in one-pot reductive amination protocols. Indium(III) and other metal triflates are effective catalysts for this transformation. rsc.org

Palladium-Catalyzed Cross-Coupling: For certain structural analogues, particularly those where direct reductive amination is challenging, palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination could be employed. nih.gov This would involve reacting an appropriate cyclopentylamine derivative with a 3,4,5-trimethoxybenzyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. While less direct for the parent compound, this method offers great versatility for creating a library of complex analogues. researchgate.net

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters and offering significant advantages in terms of safety, consistency, and scalability.

A hypothetical flow synthesis of this compound could be designed as follows:

Streams of 3,4,5-trimethoxybenzaldehyde and cyclopentanamine in a suitable solvent (e.g., methanol) are mixed at a T-junction.

This mixture flows through a heated reactor coil to rapidly form the imine intermediate.

The stream containing the imine is then merged with a stream of a reducing agent (e.g., a solution of NaBH₄).

The combined stream passes through a second reactor coil to complete the reduction.

Alternatively, the reduction could be performed by passing the imine stream through a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C) under a hydrogen flow. This setup, known as a "cat-cart" system, simplifies purification as the catalyst is contained within the reactor.

The benefits of such a system include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the ability to run the process for extended periods to produce large quantities of the target compound with high consistency.

Advanced Structural Characterization of N 3,4,5 Trimethoxybenzyl Cyclopentanamine

Spectroscopic Elucidation Techniques

Spectroscopy is the cornerstone for determining the structure of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms and bonds can be obtained.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for N-(3,4,5-trimethoxybenzyl)cyclopentanamine are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of its structural fragments: the 3,4,5-trimethoxybenzyl group and the N-cyclopentyl group. chemicalbook.comdocbrown.infomdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted signals for the molecule dissolved in a standard solvent like CDCl₃ would be as follows:

Aromatic Protons: The two protons on the trimethoxy-substituted benzene (B151609) ring are chemically equivalent due to symmetry and would appear as a sharp singlet.

Methoxy (B1213986) Protons: The nine protons of the three methoxy groups (at positions 3, 4, and 5) would yield two distinct singlets. The two methoxy groups at positions 3 and 5 are equivalent, while the one at position 4 is unique.

Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the aromatic ring to the nitrogen would appear as a singlet.

Cyclopentyl Protons: The protons on the cyclopentyl ring would produce complex multiplets due to their various chemical and magnetic environments. The single proton attached to the same carbon as the nitrogen (the methine proton) would be the most downfield of this group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbons (15) are expected.

Aromatic Carbons: Four signals are anticipated for the six aromatic carbons.

Methoxy Carbons: Two distinct signals are expected for the three methoxy carbons, corresponding to the C3/C5 and C4 positions.

Benzylic Carbon: A single signal is predicted for the benzylic methylene carbon.

Cyclopentyl Carbons: Three signals are expected for the five cyclopentyl carbons due to symmetry.

Predicted ¹H and ¹³C NMR Chemical Shift Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H (2H) | ~ 6.4 - 6.5 (s) | ~ 105 - 106 |

| Aromatic C-O (C3, C5) | - | ~ 153 |

| Aromatic C-O (C4) | - | ~ 137 |

| Aromatic C-CH₂ | - | ~ 135 |

| Benzylic CH₂ | ~ 3.7 (s, 2H) | ~ 54 |

| Cyclopentyl CH-N | ~ 3.0 - 3.2 (m, 1H) | ~ 60 |

| Cyclopentyl CH₂ (adjacent to CH-N) | ~ 1.7 - 1.9 (m, 4H) | ~ 33 |

| Cyclopentyl CH₂ (beta to CH-N) | ~ 1.5 - 1.7 (m, 4H) | ~ 24 |

| Methoxy OCH₃ (C3, C5) | ~ 3.85 (s, 6H) | ~ 56 |

| Methoxy OCH₃ (C4) | ~ 3.83 (s, 3H) | ~ 61 |

2D NMR Spectroscopy: To unambiguously assign these predicted signals, two-dimensional NMR techniques are essential. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, confirming which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular fragments and confirming the connectivity between the benzyl (B1604629) and cyclopentyl moieties.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which would be invaluable for assigning the complex, overlapping signals of the cyclopentyl ring protons. capes.gov.br

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision. researchgate.netijpsm.com For this compound (C₁₅H₂₃NO₃), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 266.1751 Da. An experimental HRMS measurement confirming this value would provide unequivocal proof of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. The most probable fragmentation pathway for the [M+H]⁺ ion of this compound would be the cleavage of the benzylic carbon-nitrogen bond, which is the most labile bond in the structure. This would result in two primary fragments. researchgate.net

Predicted MS/MS Fragmentation Data for [C₁₅H₂₃NO₃+H]⁺

| Predicted Fragment m/z | Proposed Structure / Formula | Fragmentation Pathway |

| 181.0859 | [C₁₀H₁₃O₃]⁺ | Cleavage of the C-N bond, forming the stable 3,4,5-trimethoxybenzyl cation. |

| 86.0964 | [C₅H₁₂N]⁺ | Cleavage of the C-N bond, forming the cyclopentylaminium ion. |

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, providing direct evidence for the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Analysis of closely related structures like 3,4,5-trimethoxybenzyl methylamine (B109427) and cyclopentylamine (B150401) allows for a reliable prediction of the key vibrational modes. nist.govchemicalbook.comnih.gov

Predicted Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Secondary Amine (may be weak or broad) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl, Benzyl, Methoxy) |

| ~ 1600, ~1580, ~1500 | C=C Stretch | Aromatic Ring |

| 1250 - 1230 | C-O Stretch (Aryl Ether) | Asymmetric |

| 1130 - 1120 | C-O Stretch (Aryl Ether) | Symmetric (very strong, characteristic) |

| 1150 - 1085 | C-N Stretch | Aliphatic Amine |

Raman Spectroscopy: Raman spectroscopy would serve as a complementary technique. The symmetric vibrations of the non-polar aromatic ring and the C-C backbone of the cyclopentyl group, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum.

UV-Vis spectroscopy provides information on electronic transitions within the molecule, primarily those associated with conjugated π-systems. The UV-Vis spectrum of this compound is expected to be dominated by the 3,4,5-trimethoxy-substituted benzene chromophore. Compared to unsubstituted benzene, the electron-donating methoxy groups cause a bathochromic (red) shift in the absorption maxima. researchgate.netnih.gov

Predicted UV-Vis Absorption Maxima (in Ethanol)

| Transition | Predicted λₘₐₓ (nm) |

| π → π* (primary band) | ~ 215 - 225 |

| π → π* (secondary, benzenoid band) | ~ 270 - 280 |

X-ray Crystallography of this compound and its Crystalline Derivatives

While spectroscopic methods define molecular structure and connectivity, X-ray crystallography provides the ultimate, unambiguous determination of the molecule's three-dimensional arrangement in the solid state. researchgate.net

To date, no public crystal structure of this compound has been reported. However, analysis of a structurally related compound, Trimethoprim, which contains the same 3,4,5-trimethoxybenzyl moiety, provides significant insight into the likely solid-state conformation. crystallography.net

A single-crystal X-ray diffraction analysis would reveal precise data on:

Bond Lengths and Angles: Confirming standard values for sp³ and sp² hybridized carbons and the geometry around the nitrogen and oxygen atoms.

Torsional Angles: Defining the exact orientation of the cyclopentyl ring relative to the benzyl group. It would also describe the conformation of the methoxy groups relative to the plane of the benzene ring.

Cyclopentyl Ring Conformation: The cyclopentyl ring is not planar and typically adopts an "envelope" or "twist" conformation to relieve ring strain; crystallography would determine the exact puckering of the ring. docbrown.info

Intermolecular Interactions: Identifying hydrogen bonds (e.g., involving the secondary amine) and van der Waals forces that dictate how the molecules pack together to form a crystal lattice.

The formation and analysis of crystalline derivatives, such as a hydrochloride or hydrobromide salt, could facilitate crystal growth and provide a structure that is highly relevant for understanding the compound's properties. sigmaaldrich.com

Analysis of Crystal Packing and Intermolecular Interactions

The determination of the three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is fundamental to understanding a compound's physical properties. This analysis is typically performed using single-crystal X-ray diffraction. For this compound, no crystallographic data is publicly available in databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

A crystallographic study would reveal key parameters such as the unit cell dimensions, space group, and the precise atomic coordinates within the crystal lattice. From this data, an analysis of intermolecular interactions can be performed. These non-covalent interactions, including hydrogen bonds, van der Waals forces, and potential π-π stacking interactions from the trimethoxybenzyl group, govern the stability and physical characteristics of the crystalline material. The secondary amine and the oxygen atoms of the methoxy groups in this compound could potentially act as hydrogen bond acceptors, while the N-H group could serve as a hydrogen bond donor. However, without experimental data, any discussion of these interactions remains speculative.

Chromatographic Methods for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of chemical compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed.

While specific methods for this compound are not documented in the scientific literature, a typical approach would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The purity would be determined by detecting any impurities as separate peaks from the main compound peak.

Since the molecule is achiral, there are no enantiomers or diastereomers to separate. Therefore, chromatographic methods for isomer separation would focus on distinguishing it from any potential constitutional isomers that may have formed during its synthesis.

Below is a hypothetical data table illustrating the type of information that would be generated from an HPLC purity analysis.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Data not available |

| Purity | Data not available |

Structure Activity Relationship Sar and Structural Modification Studies of N 3,4,5 Trimethoxybenzyl Cyclopentanamine Non Clinical Focus

Rational Design of Analogues of N-(3,4,5-trimethoxybenzyl)cyclopentanamine

The rational design of analogues of this compound often targets the optimization of its interaction with biological macromolecules. These design strategies systematically explore the chemical space around the core scaffold by modifying its three key components: the trimethoxybenzyl moiety, the cyclopentanamine moiety, and the linker connecting them.

Modifications to the Trimethoxybenzyl Moiety

The 3,4,5-trimethoxyphenyl group is a crucial component for the biological activity of many compounds, and its modification can significantly impact their interaction profiles. In the context of this compound and related sigma receptor ligands, this moiety is often involved in key binding interactions.

Research into analogues has explored the replacement of the methoxy (B1213986) groups with other substituents to probe the effects of electronics and sterics on activity. For instance, substituting the methoxy groups with halogens (e.g., fluorine, chlorine) or small alkyl groups can alter the lipophilicity and electronic nature of the aromatic ring, thereby influencing binding affinity. The position of these substituents is also critical; for example, shifting a substituent from the 4-position to the 2- or 3-position can dramatically change the molecule's conformational preferences and its fit within a binding pocket.

Furthermore, the entire trimethoxybenzyl group can be replaced with other aromatic systems to explore different binding modes. Bioisosteric replacements, such as replacing the phenyl ring with a pyridine or thiophene ring, can introduce heteroatoms that may form additional hydrogen bonds or other favorable interactions.

Table 1: Representative Modifications to the Trimethoxybenzyl Moiety and their Rationale

| Modification | Rationale | Potential Impact on Molecular Interaction |

| Substitution of methoxy groups | To investigate the influence of electronic and steric effects. | Altered binding affinity and selectivity. |

| Introduction of halogens | To modify lipophilicity and electronic character. | Enhanced membrane permeability and altered binding energetics. |

| Replacement with other aromatic systems | To explore alternative binding orientations and interactions. | Formation of new hydrogen bonds or pi-stacking interactions. |

Modifications to the Cyclopentanamine Moiety

Studies on related compounds have shown that varying the size of the cycloalkylamine ring can impact binding affinity. For example, expanding the cyclopentyl ring to a cyclohexyl or contracting it to a cyclobutyl ring alters the steric bulk and conformational flexibility, which can either improve or diminish binding.

Additionally, the introduction of substituents on the cyclopentyl ring can provide further insights into the SAR. The placement of a hydroxyl or methyl group, for instance, can introduce new points of interaction or create steric clashes, depending on their position and stereochemistry. The stereochemistry of these substituents is often a critical factor in determining the biological activity of chiral molecules.

Table 2: Modifications to the Cyclopentanamine Moiety and their Rationale

| Modification | Rationale | Potential Impact on Molecular Interaction |

| Alteration of ring size (e.g., cyclobutyl, cyclohexyl) | To assess the impact of steric bulk and conformational flexibility on binding. | Modified fit within the binding pocket, potentially leading to increased or decreased affinity. |

| Introduction of substituents (e.g., hydroxyl, methyl) | To probe for additional binding interactions or steric constraints. | Formation of new hydrogen bonds or steric hindrance, affecting binding affinity and selectivity. |

| Variation of stereochemistry | To investigate the enantioselectivity of the biological target. | Differential binding affinities between enantiomers, indicating a specific stereochemical requirement for optimal interaction. |

Linker Chemistry Variations

The linker connecting the trimethoxybenzyl and cyclopentanamine moieties, in this case, a methylene (B1212753) group, is another target for modification. While direct studies on this compound's linker are not extensively detailed in the provided search results, principles from related sigma receptor ligands can be applied. The length and rigidity of the linker are critical for correctly positioning the two terminal groups for optimal interaction with a binding site.

Lengthening the linker by introducing additional methylene units (e.g., creating an ethylene or propylene linker) can increase flexibility and allow the molecule to adopt different conformations. Conversely, introducing rigidity into the linker, for example, by incorporating a double bond or a small ring, can restrict the conformational freedom and lock the molecule into a more favorable binding conformation. The introduction of heteroatoms, such as an oxygen or nitrogen atom, into the linker can also introduce new hydrogen bonding capabilities.

Systematic Chemical Modifications and their Influence on Molecular Function or Interaction Profiles

Systematic chemical modifications are essential for elucidating the SAR of this compound. By making incremental changes to the molecular structure and observing the corresponding changes in biological activity, researchers can build a comprehensive understanding of the key structural features required for a desired interaction profile.

For instance, a systematic study might involve synthesizing a series of analogues where the methoxy groups on the benzyl (B1604629) ring are sequentially removed or replaced. This would allow for the determination of which methoxy groups are essential for activity and which can be modified without a significant loss of affinity. Similarly, a series of analogues with varying cycloalkylamine ring sizes would systematically probe the steric requirements of the binding site.

The data from these systematic modifications can be used to construct a pharmacophore model, which is a three-dimensional representation of the essential structural features required for biological activity. This model can then guide the design of new, more potent, and selective compounds.

In Silico SAR Analysis and Predictive Models for this compound Derivatives

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, play a crucial role in understanding the SAR of this compound derivatives and in predicting the activity of novel compounds. mdpi.comnih.govej-chem.orgmdpi.comresearchgate.net These computational approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govej-chem.org 2D-QSAR models use descriptors calculated from the two-dimensional structure of the molecules, such as molecular weight, logP, and various electronic and topological indices. 3D-QSAR methods, on the other hand, consider the three-dimensional conformation of the molecules and can provide more detailed insights into the steric and electronic requirements for binding.

For this compound derivatives, a 3D-QSAR study might reveal that a bulky substituent is favored in one region of the molecule, while a hydrogen bond donor is required in another. researchgate.net These models can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. Molecular docking simulations can also be employed to visualize the binding of these derivatives to a target protein, providing further insights into the molecular interactions that govern their activity. mdpi.com

Combinatorial Chemistry Approaches for Scaffold Exploration

Combinatorial chemistry provides a powerful set of techniques for rapidly generating large and diverse libraries of compounds for biological screening. nih.govnih.govdocumentsdelivered.comimperial.ac.uk This approach is particularly well-suited for exploring the SAR of a scaffold like this compound.

In a combinatorial synthesis of this compound analogues, the core scaffold would be assembled from a set of diverse building blocks. For example, a library of different substituted benzaldehydes could be reacted with a library of various cycloalkylamines in a parallel or mix-and-split fashion to generate a large number of distinct products.

Solid-phase synthesis is often employed in combinatorial chemistry, where one of the starting materials is attached to a solid support, such as a resin bead. nih.gov This simplifies the purification of intermediates and the final products. High-throughput screening methods are then used to test the biological activity of the entire library, allowing for the rapid identification of "hit" compounds with desirable properties. These hits can then be further optimized using more traditional medicinal chemistry approaches.

Mechanistic Studies of this compound at the Molecular Level Remain Largely Unexplored

Despite a comprehensive search of scientific literature, detailed non-clinical mechanistic studies focusing on the molecular interactions and biochemical effects of this compound are not publicly available. The following sections outline the established methodologies that would be employed to investigate the compound's mechanisms of action, though specific research findings and data for this particular molecule have not been identified.

Advanced Research Applications of N 3,4,5 Trimethoxybenzyl Cyclopentanamine

Development of Chemical Probes Based on the N-(3,4,5-trimethoxybenzyl)cyclopentanamine Scaffold for Biological Research

No studies have been published on the development or use of chemical probes based on the this compound scaffold. A chemical probe is a selective small-molecule modulator used to study protein function. While the 3,4,5-trimethoxyphenyl group is a key pharmacophore in many biologically active compounds, particularly those targeting tubulin, there is no evidence that the specific scaffold of this compound has been adapted for this purpose. The design and synthesis of chemical probes require specific functionalities, such as photoreactive groups or terminal alkynes for bioorthogonal ligation, which have not been incorporated into this particular molecular framework according to available research.

Exploration of this compound in Materials Science Research

There is no information available in scientific databases or literature regarding the exploration or application of this compound in any area of materials science, including polymer chemistry or the formation of supramolecular assemblies. Research in these fields focuses on molecules with specific functional groups and structural motifs that facilitate polymerization or self-assembly, none of which are reported for this compound.

Role in the Discovery of Novel Chemical Reactions and Methodologies

This compound has not been reported as playing a role in the discovery or development of any novel chemical reactions or synthetic methodologies. Its structure does not present unique reactive sites that would make it a candidate for pioneering new chemical transformations beyond standard amine and benzene (B151609) ring chemistry.

Q & A

Q. What are the key synthetic routes for preparing N-(3,4,5-trimethoxybenzyl)cyclopentanamine?

The compound can be synthesized via nucleophilic substitution between 3,4,5-trimethoxybenzyl chloride and cyclopentanamine. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., chloroform or dichloromethane) with a base like triethylamine to scavenge HCl . Alternatively, reductive amination may be employed by reacting 3,4,5-trimethoxybenzaldehyde with cyclopentanamine in the presence of a reducing agent (e.g., NaBH₃CN or Pd/C under H₂), optimizing solvent (methanol or THF) and temperature to maximize yield .

Q. How can the purity and structure of this compound be characterized?

- NMR spectroscopy : The trimethoxybenzyl group exhibits a singlet at δ 6.3–6.5 ppm (¹H NMR) for the aromatic protons and a benzyl carbon signal at δ 47–50 ppm (¹³C NMR). The cyclopentylamine moiety shows distinct multiplet patterns for the cyclopentane ring .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₅H₂₃NO₃.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in reductive amination?

Key variables include:

- Catalyst selection : NaBH₄ or NaBH₃CN for stoichiometric reduction; Pd/C under H₂ for catalytic hydrogenation .

- Solvent optimization : Methanol or THF improves solubility of intermediates.

- Molar ratios : A 1.2:1 excess of cyclopentanamine to aldehyde minimizes side reactions.

- Temperature control : Maintaining 40–60°C balances reaction rate and byproduct formation .

Q. How do structural modifications of the cyclopentylamine moiety influence biological activity?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs with:

- Substituent variations : Replacing cyclopentylamine with adamantanamine (bulkier) or smaller cycloalkyl groups to assess steric effects on target binding .

- Functional group additions : Introducing hydroxyl or halogen groups to modulate hydrophobicity and hydrogen-bonding capacity. Biological evaluation includes in vitro assays (e.g., COX-2 inhibition ) and docking studies to compare binding poses and affinities .

Q. What computational methods predict binding affinity of derivatives to target proteins?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide simulate interactions between derivatives and active sites (e.g., COX-2). Scoring functions (e.g., GlideScore) rank binding energies .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100+ ns trajectories.

- Free-energy calculations : MM-PBSA/GBSA methods quantify binding free energies, correlating with experimental IC₅₀ values .

Q. How can powder X-ray diffraction resolve crystallographic ambiguities in methoxy-substituted derivatives?

For poorly crystalline samples:

- Direct-space genetic algorithms (e.g., FOX software) generate structural models from powder XRD data.

- Rietveld refinement (GSAS-II) optimizes fit between experimental and simulated diffraction patterns.

- Comparative analysis : Match methoxy group conformations (e.g., torsion angles) with known structures like 3,4,5-trimethoxybenzyl bromide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.